tert-Butyl 3-methoxypropanoate
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Overview
Description
tert-Butyl 3-methoxypropanoate: is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group attached to a 3-methoxypropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-methoxypropanoate can be synthesized through the esterification of 3-methoxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also involve the use of advanced purification techniques such as distillation and crystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methoxypropanoate undergoes various chemical reactions, including:
Substitution: The ester group in this compound can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: tert-Butyl 3-methoxypropanoic acid.
Reduction: tert-Butyl 3-methoxypropanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: tert-Butyl 3-methoxypropanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of drug candidates and as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It is also investigated for its potential therapeutic properties .
Industry: In industrial applications, this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and polymers. It is also utilized in the production of fragrances and flavorings .
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-methoxypropanoic acid
- tert-Butyl 3-methoxypropanol
Comparison: tert-Butyl 3-methoxypropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability, solubility, and ease of handling. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tert-butyl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)11-7(9)5-6-10-4/h5-6H2,1-4H3 |
InChI Key |
WDZLXVYLUVPHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOC |
Origin of Product |
United States |
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